THZ1 Hydrochloride

Description

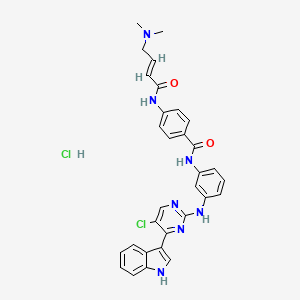

Structure

3D Structure of Parent

Properties

Molecular Formula |

C31H29Cl2N7O2 |

|---|---|

Molecular Weight |

602.5 g/mol |

IUPAC Name |

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;hydrochloride |

InChI |

InChI=1S/C31H28ClN7O2.ClH/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27;/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38);1H/b11-6+; |

InChI Key |

LSAGMHUBJCPLJS-ICSBZGNSSA-N |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl |

Synonyms |

(E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Target of THZ1 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

THZ1 hydrochloride is a potent and selective small molecule inhibitor that has garnered significant interest in cancer research due to its unique mechanism of action. This technical guide provides a comprehensive overview of the biological target of THZ1, its mechanism of action, and detailed methodologies for key experimental procedures used to characterize its activity.

Primary Biological Target: Cyclin-Dependent Kinase 7 (CDK7)

The primary biological target of THZ1 is Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] THZ1 is a selective and potent covalent inhibitor of CDK7, exhibiting a half-maximal inhibitory concentration (IC50) of 3.2 nM in kinase binding assays.[1][2][3][4] CDK7 is a critical component of two essential cellular complexes:

-

Transcription Factor IIH (TFIIH): As part of the TFIIH complex, CDK7 plays a pivotal role in the initiation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[2] This phosphorylation is crucial for promoter clearance and the transition to productive transcription elongation.

-

CDK-Activating Kinase (CAK) Complex: CDK7 is also the catalytic subunit of the CAK complex, which is responsible for the activating phosphorylation of other cell cycle-regulating CDKs, such as CDK1, CDK2, CDK4, and CDK6.

By inhibiting CDK7, THZ1 disrupts both transcription and cell cycle progression, making it a compelling candidate for cancer therapy, particularly in tumors addicted to high levels of transcription of oncogenes like MYC.

Mechanism of Action

THZ1 employs a unique mechanism of action that combines ATP-competitive binding with covalent, irreversible inhibition. It targets a specific cysteine residue, Cys312, located outside of the canonical kinase domain of CDK7.[2][5] This covalent modification provides a high degree of selectivity and potency. The acrylamide moiety of THZ1 forms a covalent bond with the thiol group of Cys312, leading to the irreversible inactivation of the CDK7 enzyme.[5]

The inhibition of CDK7 by THZ1 leads to several downstream effects:

-

Inhibition of RNAPII CTD Phosphorylation: THZ1 treatment leads to a significant reduction in the phosphorylation of the RNAPII CTD at serine 5 and serine 7, which are direct substrates of CDK7.[5] This disrupts the transcription of a broad range of genes, with a particular impact on genes with super-enhancers, such as the oncogene MYC.

-

Disruption of the Cell Cycle: By inhibiting the CAK activity of CDK7, THZ1 prevents the activation of other CDKs, leading to cell cycle arrest.

The dual impact of THZ1 on both transcription and cell cycle control contributes to its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Quantitative Data

The following tables summarize the in vitro and cellular activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of THZ1

| Target | IC50 (nM) | Assay Type | Reference |

| CDK7 | 3.2 | Kinase Binding Assay | [1][2][3][4] |

| CDK12 | >250 (weak inhibition) | Kinase Assay | [1] |

| CDK13 | Weak inhibition | Kinase Assay | [1] |

Table 2: Anti-proliferative Activity of THZ1 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference | | --- | --- | --- | --- | | Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | 72 hours |[1][5] | | Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | Not Specified |[1][3] | | NALM6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 101.2 | 72 hours |[6] | | REH | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 26.26 | 72 hours |[6] | | Human SCLC cell lines | Small Cell Lung Cancer (SCLC) | 5-20 | Not Specified |[7] |

Experimental Protocols

In Vitro CDK7 Kinase Assay

This protocol is designed to assess the direct inhibitory activity of THZ1 on recombinant CDK7.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

CDK7 substrate (e.g., a peptide corresponding to the RNAPII CTD)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add THZ1 dilutions or DMSO (vehicle control) to the appropriate wells.

-

Add the recombinant CDK7/Cyclin H/MAT1 complex to all wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding a mixture of ATP and the CDK7 substrate to all wells. The final ATP concentration should be close to its Km for CDK7.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each THZ1 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (Resazurin-Based)

This protocol measures the effect of THZ1 on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., Jurkat)

-

Complete cell culture medium

-

This compound

-

Resazurin sodium salt solution

-

96-well, opaque-walled cell culture plates

-

Fluorescence plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Treat the cells with the THZ1 dilutions or vehicle control (medium with DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add resazurin solution to each well to a final concentration of approximately 0.015 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence of the resorufin product using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Subtract the background fluorescence from wells containing medium and resazurin only.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis of RNAPII Phosphorylation

This protocol is used to detect the phosphorylation status of the RNAPII CTD in cells treated with THZ1.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-RNAPII CTD (Ser2)

-

Anti-phospho-RNAPII CTD (Ser5)

-

Anti-phospho-RNAPII CTD (Ser7)

-

Anti-total RNAPII

-

Anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of THZ1 or DMSO for a specified time (e.g., 4-6 hours).

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated RNAPII to total RNAPII and the loading control.

Visualizations

Caption: Mechanism of THZ1 action on CDK7 and its downstream signaling pathways.

Caption: General experimental workflow for characterizing this compound.

Caption: Workflow for a resazurin-based cell viability assay with THZ1.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 7. DOT Language | Graphviz [graphviz.org]

THZ1 Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

THZ1 hydrochloride is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its unique mechanism of action, involving the targeting of a non-catalytic cysteine residue, has garnered significant interest in the field of oncology and transcriptional regulation. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of its mechanism of action are included to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of THZ1, a complex heterocyclic molecule. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | (E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide hydrochloride |

| Molecular Formula | C₃₁H₂₉Cl₂N₇O₂ |

| Molecular Weight | 602.51 g/mol |

| CAS Number | 1604810-83-4 (free base) |

| Canonical SMILES | CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Appearance | A solid, often appearing as a yellow to brown powder |

| Solubility | Soluble in DMSO (≥30.13 mg/mL); Insoluble in water and ethanol[1] |

| Storage | Store at -20°C[1] |

Mechanism of Action: Covalent Inhibition of CDK7

THZ1 is a highly selective and potent covalent inhibitor of CDK7, with a binding affinity IC50 of 3.2 nM[1][2][3][4][5][6]. Unlike many kinase inhibitors that target the ATP-binding pocket, THZ1 possesses an acrylamide moiety that forms a covalent bond with a specific cysteine residue, Cys312, located outside of the canonical kinase domain of CDK7[2][7]. This unique mechanism of action contributes to its high selectivity and irreversible inhibition.

The inhibition of CDK7 by THZ1 has profound effects on two critical cellular processes: transcription and cell cycle progression.

-

Transcriptional Regulation: CDK7 is a component of the general transcription factor TFIIH. It is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7 residues[2][8][9]. This phosphorylation is a key step in the initiation and elongation phases of transcription. By inhibiting CDK7, THZ1 prevents the phosphorylation of RNAPII, leading to a global suppression of transcription[2][3][8][9]. This disproportionately affects genes with super-enhancers, which are often oncogenes like MYC and RUNX1[2].

-

Cell Cycle Control: CDK7 also functions as a CDK-activating kinase (CAK), responsible for phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Inhibition of CDK7 by THZ1 can therefore lead to cell cycle arrest[9].

The downstream effects of THZ1-mediated CDK7 inhibition include the downregulation of anti-apoptotic proteins and the induction of apoptosis in various cancer cell lines.

Biological Activity and In Vitro Efficacy

THZ1 exhibits potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentrations (IC50) for various cell lines are presented in the table below.

Table 3: In Vitro Activity of THZ1 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50[1][2][4][6] |

| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55[1][2][6] |

| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.49 |

| DND-41 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.61 |

| Various Human SCLC lines | Small Cell Lung Cancer | 5-20 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Western Blot Analysis of RNAPII Phosphorylation

This protocol describes the detection of total and phosphorylated forms of RNA Polymerase II in cells treated with THZ1.

Materials:

-

Cell culture reagents

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-RNAPII CTD repeat YSPTSPS (total RNAPII)

-

Anti-phospho-RNAPII CTD (Ser2)

-

Anti-phospho-RNAPII CTD (Ser5)

-

Anti-phospho-RNAPII CTD (Ser7)

-

Anti-β-actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of THZ1 (e.g., 50-500 nM) or DMSO for the desired time (e.g., 4-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

In Vitro CDK7 Kinase Assay

This protocol outlines a method to assess the direct inhibitory effect of THZ1 on CDK7 kinase activity.

Materials:

-

Recombinant CDK7/Cyclin H/MAT1 (CAK complex)

-

GST-tagged RNAPII CTD substrate

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

[γ-³²P]ATP or unlabeled ATP

-

This compound

-

DMSO

-

SDS-PAGE gels and autoradiography film (for radioactive assay) or anti-phospho-CTD antibodies (for non-radioactive assay)

Procedure:

-

Kinase Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant CAK complex, and the GST-CTD substrate.

-

Inhibitor Addition: Add varying concentrations of THZ1 or DMSO to the reaction mixture. Pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP if applicable).

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis:

-

Radioactive method: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to an autoradiography film to visualize the phosphorylated substrate.

-

Non-radioactive method: Perform a Western blot as described in Protocol 4.1 using an anti-phospho-CTD antibody to detect the phosphorylated substrate.

-

Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

-

Cells and culture medium

-

96-well opaque-walled plates

-

This compound

-

DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of THZ1 or DMSO for the desired duration (e.g., 72 hours).

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Lysis and Luminescence Measurement:

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the THZ1 concentration and fitting the data to a dose-response curve.

Experimental and Logical Workflow Visualization

The following diagrams illustrate a typical experimental workflow for evaluating THZ1 and the logical relationship of its inhibitory action.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]

- 3. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 5. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]

- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 7. THZ1 Reveals Roles for Cdk7 in Co- ... | Article | H1 Connect [archive.connect.h1.co]

- 8. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of THZ1 Hydrochloride on RNA Polymerase II Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

THZ1 hydrochloride is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7), a critical component of the general transcription factor TFIIH. By targeting CDK7, as well as the related kinases CDK12 and CDK13, THZ1 profoundly disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), leading to widespread transcriptional inhibition and anti-proliferative effects in various cancer models. This technical guide provides an in-depth analysis of the mechanism of THZ1's action on RNAPII phosphorylation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The regulation of transcription is a cornerstone of cellular function, and its dysregulation is a hallmark of cancer. RNA Polymerase II (RNAPII) is the central enzyme responsible for transcribing all protein-coding genes. The activity of RNAPII is tightly controlled by the phosphorylation status of its C-terminal domain (CTD), a long, unstructured region composed of repeating heptapeptide units (YSPTSPS). The differential phosphorylation of serine residues at positions 2, 5, and 7 of this repeat orchestrates the recruitment of various factors that regulate transcription initiation, elongation, and termination.

CDK7, as part of the TFIIH complex, plays a pivotal role in initiating transcription by phosphorylating Ser5 and Ser7 of the RNAPII CTD.[1][2] this compound has emerged as a powerful tool to probe the function of CDK7 and as a potential therapeutic agent. This guide delves into the specific effects of THZ1 on RNAPII CTD phosphorylation, providing a comprehensive resource for researchers in the fields of oncology, molecular biology, and drug development.

Mechanism of Action of this compound

THZ1 is a selective and potent covalent inhibitor of CDK7, with a reported IC50 of 3.2 nM.[3][4] It forms an irreversible covalent bond with a unique cysteine residue (Cys312) located outside the ATP-binding pocket of CDK7, conferring its high selectivity and potency.[2][5] In addition to CDK7, THZ1 also exhibits inhibitory activity against the closely related kinases CDK12 and CDK13, which are key regulators of transcriptional elongation through their phosphorylation of Ser2 on the RNAPII CTD.[3][6]

The primary mechanism by which THZ1 affects transcription is through the inhibition of CDK7-mediated phosphorylation of the RNAPII CTD at Ser5 and Ser7.[2] This impairment of initiation-associated phosphorylation events leads to a cascade of downstream effects, including defects in co-transcriptional capping, promoter-proximal pausing, and productive elongation.[7][8][9] The inhibition of CDK12 and CDK13 by THZ1 further exacerbates the transcriptional disruption by reducing Ser2 phosphorylation, which is crucial for the transition from pausing to productive elongation.[6][10]

Quantitative Data: Effect of THZ1 on RNAPII Phosphorylation

The inhibitory effect of THZ1 on RNAPII CTD phosphorylation has been demonstrated across various cancer cell lines. The following tables summarize the dose-dependent effects of THZ1 on the phosphorylation of Ser2, Ser5, and Ser7 of RNAPII, as determined by Western blot analysis in several studies.

Table 1: Effect of THZ1 on RNAPII CTD Phosphorylation in Jurkat T-ALL Cells

| THZ1 Concentration (nM) | Duration of Treatment | p-RNAPII Ser2 | p-RNAPII Ser5 | p-RNAPII Ser7 | Total RNAPII | Reference |

| 250 | 4 hours | Decreased | Decreased | Decreased | No significant change | [2] |

Table 2: Effect of THZ1 on RNAPII CTD Phosphorylation in GIST-T1 and GIST-882 Cells

| Cell Line | THZ1 Concentration | p-RNAPII Ser2 | p-RNAPII Ser5 | p-RNAPII Ser7 | Total RNAPII | Reference |

| GIST-T1 | Dose-dependent | Decreased | Decreased | Decreased | No significant change | [11] |

| GIST-882 | Dose-dependent | Decreased | Decreased | Decreased | No significant change | [11] |

Table 3: Effect of THZ1 on RNAPII CTD Phosphorylation in B-ALL Cells

| THZ1 Treatment | p-RNAPII Ser2 | p-RNAPII Ser5 | p-RNAPII Ser7 | Total RNAPII | Reference |

| THZ1 vs. DMSO | Decreased | Decreased | Decreased | No significant change | [12] |

Table 4: Effect of THZ1 on RNAPOLII CTD Phosphorylation in Pancreatic Ductal Adenocarcinoma (PDAC) Cells

| Cell Lines (KRAS mutation) | THZ1 Concentration (nM) | Duration of Treatment | Effect on RNAPOLII CTD Phosphorylation (Ser2, Ser5, Ser7) | Reference |

| PANC03.27, CAPAN2 (KRAS-G12V) | 20 - 12,500 | 6 hours | Dose-dependent decrease, stronger effect on Ser5 | [13] |

| SW1990, PANC02.03 (KRAS-G12D) | 20 - 12,500 | 6 hours | Dose-dependent decrease | [13] |

Experimental Protocols

Cell Culture and THZ1 Treatment

-

Cell Lines: Jurkat (T-cell acute lymphoblastic leukemia), GIST-T1, GIST-882 (gastrointestinal stromal tumor), NALM6 (B-cell acute lymphoblastic leukemia), and various pancreatic ductal adenocarcinoma cell lines are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

THZ1 Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).

-

Treatment: Cells are seeded at a desired density and allowed to adhere overnight (for adherent cells). The following day, the media is replaced with fresh media containing the indicated concentrations of THZ1 or DMSO as a vehicle control. Cells are then incubated for the specified duration (e.g., 4, 6, or 24 hours).

Western Blot Analysis of RNAPII Phosphorylation

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for:

-

Phospho-RNAPII CTD Ser2

-

Phospho-RNAPII CTD Ser5

-

Phospho-RNAPII CTD Ser7

-

Total RNAPII (Rpb1 subunit)

-

A loading control (e.g., GAPDH, β-actin, or Tubulin)

-

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) detection system.[14]

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: Cells are treated with THZ1 or DMSO as described above. Formaldehyde is added directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. The reaction is quenched by adding glycine.

-

Cell Lysis and Sonication: Cells are harvested, washed, and lysed. The chromatin is sheared to an average size of 200-500 bp by sonication.

-

Immunoprecipitation: The sheared chromatin is diluted and incubated overnight at 4°C with antibodies against phospho-Ser2-RNAPII or a normal rabbit IgG as a negative control.[14] Protein A/G magnetic beads are then added to pull down the antibody-chromatin complexes.

-

Washing and Elution: The beads are washed sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. The chromatin is then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating at 65°C, and the DNA is purified using a DNA purification kit.

-

Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific to the promoter or gene body regions of interest to quantify the occupancy of phosphorylated RNAPII.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: THZ1's inhibitory effect on RNAPII phosphorylation.

Caption: Western blot workflow for RNAPII phosphorylation analysis.

Conclusion

This compound serves as a powerful pharmacological tool for studying the intricate regulation of transcription by RNAPII CTD phosphorylation. Its potent and covalent inhibition of CDK7, along with its activity against CDK12 and CDK13, leads to a marked reduction in Ser2, Ser5, and Ser7 phosphorylation, ultimately resulting in transcriptional repression. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the effects of THZ1 and to explore the therapeutic potential of targeting transcriptional dependencies in cancer. Further research into the nuanced effects of THZ1 on the global transcriptional landscape will continue to illuminate the fundamental mechanisms of gene expression and provide novel avenues for therapeutic intervention.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound |CDK7 inhibitor THZ1 | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. CDK12/13 promote splicing of proximal introns by enhancing the interaction between RNA polymerase II and the splicing factor SF3B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The suppressive efficacy of THZ1 depends on KRAS mutation subtype and is associated with super‐enhancer activity and the PI3K/AKT/mTOR signalling in pancreatic ductal adenocarcinoma: A hypothesis‐generating study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of THZ1 Hydrochloride in Transcriptional Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

THZ1 hydrochloride is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its unique mechanism of action, which involves targeting a cysteine residue outside the canonical kinase domain, provides a powerful tool for studying transcriptional regulation and offers a promising therapeutic strategy for cancers reliant on aberrant transcription. This technical guide provides an in-depth overview of THZ1's mechanism of action, its impact on signaling pathways, quantitative efficacy data, and detailed experimental protocols for its characterization.

Introduction: Targeting Transcriptional Addiction in Cancer

Many cancers exhibit a phenomenon known as "transcriptional addiction," where they become highly dependent on the continuous expression of specific oncogenes for their growth and survival. A key regulator of the transcriptional machinery is CDK7, a component of the general transcription factor TFIIH. CDK7 plays a dual role in both transcription and cell cycle control. In transcription, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation and elongation[1][2][3]. THZ1 was identified as a highly potent and selective covalent inhibitor of CDK7, offering a means to pharmacologically probe and disrupt this fundamental process[1][4].

Mechanism of Action of THZ1

THZ1's inhibitory activity stems from its unique covalent binding mechanism. It contains a reactive acrylamide moiety that forms an irreversible bond with Cysteine 312 (C312) on CDK7[1][4][5]. This residue is located outside of the ATP-binding pocket, a feature that contributes to THZ1's high selectivity for CDK7 over other kinases[1][6][7]. This covalent and allosteric inhibition effectively locks the kinase in an inactive state[1].

The primary consequence of CDK7 inhibition by THZ1 is the suppression of RNAPII CTD phosphorylation at Serine 5 (Ser5) and Serine 7 (Ser7), and subsequently Serine 2 (Ser2)[1][7][8]. This cascade of events leads to defects in several stages of transcription:

-

Co-transcriptional Capping: Inhibition of Ser5 phosphorylation impairs the recruitment of the capping enzyme, leading to defects in the 5' capping of nascent RNA transcripts[2][9][10].

-

Promoter-Proximal Pausing: THZ1 treatment disrupts the stable pausing of RNAPII near the promoter by preventing the loading of DSIF and NELF, key factors in establishing the pause[2][9][10].

-

Productive Elongation: The transition from a paused state to productive elongation, which is dependent on the Positive Transcription Elongation Factor b (P-TEFb, containing CDK9), is also inhibited by THZ1[2][10]. This is due in part to the loss of DSIF and CDK7's role in activating CDK9[11][12][13].

A significant aspect of THZ1's anti-cancer activity is its preferential inhibition of genes associated with super-enhancers[14][15][16]. Super-enhancers are large clusters of enhancers that drive the expression of key oncogenes like MYC and RUNX1[8][15]. These regions are particularly sensitive to disruptions in the transcriptional machinery, making them highly susceptible to CDK7 inhibition by THZ1[15][17].

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships affected by THZ1.

References

- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THZ1 Reveals Roles for Cdk7 in Co- ... | Article | H1 Connect [archive.connect.h1.co]

- 10. THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Targeting Super-Enhancers for Disease Treatment and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Current progress and future perspective of super-enhancers: a viable and effective bridge between the transcriptional apparatus and disease - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of THZ1 Hydrochloride on Oncogenic Transcription Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

THZ1 hydrochloride is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, CDK7 plays a dual role in regulating transcription and the cell cycle.[1] This technical guide provides an in-depth analysis of THZ1's mechanism of action, with a particular focus on its impact on oncogenic transcription factors. By inhibiting CDK7, THZ1 disrupts the transcriptional machinery, leading to the downregulation of key oncogenes such as MYC and RUNX1, and interfering with critical signaling pathways like STAT3. This guide offers a comprehensive resource for researchers, including quantitative data on THZ1's efficacy, detailed experimental protocols for its study, and visual representations of its molecular interactions and experimental workflows.

Mechanism of Action

THZ1 is a covalent inhibitor that targets a unique cysteine residue (Cys312) located outside of the canonical kinase domain of CDK7. This covalent binding leads to irreversible inhibition of CDK7's kinase activity. The inhibition of CDK7 by THZ1 has two major downstream consequences:

-

Transcriptional Inhibition: CDK7 is a subunit of the general transcription factor TFIIH, which is essential for the initiation of transcription by RNA Polymerase II (Pol II). CDK7 phosphorylates the C-terminal domain (CTD) of Pol II at Serine 5 and Serine 7, a critical step for promoter clearance and transcriptional elongation.[2] THZ1's inhibition of CDK7 prevents this phosphorylation, leading to a global decrease in transcription. Notably, genes with super-enhancers, which are often oncogenes, are particularly sensitive to CDK7 inhibition.[3]

-

Cell Cycle Arrest: As a component of the CAK complex, CDK7 is responsible for activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, by phosphorylating their T-loops. These CDKs are essential for cell cycle progression. By inhibiting CDK7, THZ1 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.

Quantitative Data on THZ1 Efficacy

The following tables summarize the half-maximal inhibitory concentrations (IC50) of THZ1 in various cancer cell lines and its quantitative effects on the expression of key oncogenic transcription factors.

Table 1: IC50 Values of THZ1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | [4] |

| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | [4] |

| HL-60 | Acute Promyelocytic Leukemia | 38 | [5] |

| Multiple Myeloma (various lines) | Multiple Myeloma | 50-400 (induces apoptosis) | |

| Murine SCLC | Small Cell Lung Cancer | 75-100 | [6] |

| Murine NSCLC | Non-Small Cell Lung Cancer | ~750 | [6] |

| Breast Cancer (various lines) | Breast Cancer | 80-300 (after 2 days) | [7] |

| GIST-T1 | Gastrointestinal Stromal Tumor | 41 | |

| GIST-882 | Gastrointestinal Stromal Tumor | 183 |

Table 2: Quantitative Effects of THZ1 on Oncogenic Transcription Factors

| Transcription Factor | Cell Line | THZ1 Concentration | Effect | Reference |

| MYC | ||||

| U266 (Multiple Myeloma) | 200 nM | Significant decrease in mRNA levels within 1-3 hours. | ||

| Ovarian Cancer Cells | ~250 nM | Decrease in protein abundance. | ||

| OCI-Ly13.2 (PTCL) | 500 nM | Decreased STAT3 and CDK7 signal on the MYC promoter. | ||

| RUNX1 | ||||

| Jurkat (T-ALL) | 50 nM | Profoundly affects transcript levels. | [3] | |

| STAT3 | ||||

| OCI-Ly12 & OCI-Ly13.2 (PTCL) | 250-500 nM | 30-80% decrease in Tyr705 phosphorylation at 3-6 hours. | [1] | |

| FOSL1 | ||||

| Cholangiocarcinoma cells | Not specified | Repressed by THZ1. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by THZ1 and the workflows of common experimental procedures used to study its effects.

Figure 1: THZ1's dual mechanism of action on transcription and cell cycle.

Figure 2: A typical workflow for Western Blot analysis of THZ1-treated cells.

Figure 3: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Detailed Experimental Protocols

Cell Viability Assay (WST-1 or MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

THZ1 Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-1000 nM) for 48-72 hours. Include a vehicle control (DMSO).

-

Reagent Incubation:

-

For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 150 µL of DMSO to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 450 nm for WST-1 or 570 nm for MTT using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis

-

Sample Preparation: Treat cells with the desired concentration of THZ1 for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[8]

-

Gel Electrophoresis: Denature protein lysates by boiling in Laemmli buffer. Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-MYC, anti-RUNX1, anti-pSTAT3, anti-total STAT3, anti-pPolII Ser5/7, anti-total PolII, and a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (typically 1:1000).[8][9]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.[9]

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

-

Cell Treatment and Cross-linking: Treat cells with THZ1 or vehicle control. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[10][11]

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., MYC, RUNX1, STAT3) or a control IgG.[11]

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C overnight. Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome. Perform peak calling to identify regions of transcription factor binding. Analyze the data for differential binding between THZ1-treated and control samples and perform motif analysis.

RNA Sequencing (RNA-seq)

-

Cell Treatment and RNA Extraction: Treat cells with THZ1 or vehicle control for the desired time. Extract total RNA using a suitable method (e.g., TRIzol reagent).

-

Library Preparation: Prepare RNA-seq libraries from the total RNA, including poly(A) selection or ribosomal RNA depletion.

-

Sequencing: Perform next-generation sequencing on the prepared libraries.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome or transcriptome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are differentially expressed between THZ1-treated and control samples.[12]

-

Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify the biological pathways affected by THZ1 treatment.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with THZ1 or vehicle control for the indicated time.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[13]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Impact on Key Oncogenic Transcription Factors

MYC

The MYC family of proto-oncogenes (c-MYC, N-MYC, L-MYC) are master regulators of cell proliferation, growth, and metabolism. They are frequently deregulated in a wide range of human cancers. THZ1 has been shown to be a potent downregulator of MYC expression.[5] This is thought to occur through the inhibition of CDK7-mediated phosphorylation of Pol II at super-enhancers that drive high-level MYC transcription. The suppression of MYC is a key mechanism underlying the anti-tumor activity of THZ1 in many cancer types, including multiple myeloma and ovarian cancer.

RUNX1

Runt-related transcription factor 1 (RUNX1) is a critical regulator of hematopoiesis and is frequently mutated or translocated in leukemia. In T-ALL, RUNX1 is associated with a super-enhancer and is highly expressed. THZ1 disproportionately affects the transcription of RUNX1, leading to the disruption of the core transcriptional regulatory circuitry in these cancer cells and subsequent cell death.[3]

STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, survival, and inflammation. Constitutive activation of STAT3 is common in many cancers. THZ1 has been shown to inhibit the STAT signaling pathway, even in cells with activating STAT3 mutations.[1] THZ1 treatment leads to a decrease in STAT3 phosphorylation at Tyr705 and reduces the binding of STAT3 to the chromatin, thereby downregulating the expression of its target genes, including MYC.[1]

Other Oncogenic Transcription Factors

In addition to MYC, RUNX1, and STAT3, THZ1 has been reported to repress the expression of other oncogenic transcription factors, including FOSL1 , in cholangiocarcinoma. The broad transcriptional inhibitory activity of THZ1 suggests that it likely affects a wide range of transcription factors that are dependent on super-enhancers for their expression.

Conclusion

This compound represents a promising therapeutic agent that targets the transcriptional addiction of cancer cells. Its ability to covalently inhibit CDK7 leads to a dual mechanism of action, involving both transcriptional suppression and cell cycle arrest. The profound impact of THZ1 on key oncogenic transcription factors like MYC, RUNX1, and STAT3 underscores its potential as a broad-spectrum anti-cancer drug. The data and protocols presented in this technical guide provide a valuable resource for the scientific community to further investigate the therapeutic potential of THZ1 and other CDK7 inhibitors in the fight against cancer.

References

- 1. THZ1 targeting CDK7 suppresses STAT transcriptional activity and sensitizes T-cell lymphomas to BCL2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. origene.com [origene.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]

- 13. kumc.edu [kumc.edu]

A Technical Guide to the Antiproliferative Effects of THZ1 Hydrochloride in Cancer Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

THZ1 hydrochloride is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] It represents a significant therapeutic strategy by targeting the transcriptional machinery upon which many cancers are exceptionally dependent.[5][6] CDK7 is a critical component of two essential cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[1][7] Through its role in TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a pivotal step in the initiation and elongation phases of transcription.[1][2] As a CAK, CDK7 activates other CDKs, such as CDK1 and CDK2, thereby regulating cell cycle progression.[1][7] THZ1's unique mechanism, which involves covalently binding to a cysteine residue (Cys312) outside the canonical kinase domain, confers its high selectivity for CDK7.[2][5] This guide provides an in-depth overview of THZ1's antiproliferative effects, its mechanism of action, and the experimental protocols used to characterize its activity in cancer cells.

Core Mechanism of Action

THZ1 exerts its anticancer effects primarily through the inhibition of CDK7-mediated transcription. This leads to the downregulation of key oncogenes and survival proteins, ultimately inducing cell cycle arrest and apoptosis.

-

Transcriptional Inhibition : THZ1's primary mechanism involves inhibiting the kinase activity of CDK7 within the TFIIH complex.[7] This prevents the phosphorylation of the RNA Polymerase II CTD at serine 2, 5, and 7 positions.[1][7] The consequence is a global repression of transcription, with a disproportionate effect on genes associated with super-enhancers and those encoding short-lived transcripts, such as the oncogene MYC.[3][7][8] Many cancer types, including multiple myeloma, neuroblastoma, and small cell lung cancer, are addicted to high levels of MYC expression, rendering them particularly vulnerable to THZ1.[7]

-

Cell Cycle Disruption : As a component of the CAK complex, CDK7 is responsible for activating cell cycle-promoting kinases like CDK1 and CDK2.[7] By inhibiting CDK7, THZ1 prevents the phosphorylation and activation of these downstream CDKs.[7] This disruption of the cell cycle machinery typically results in a G2/M phase arrest, preventing cancer cells from proceeding through mitosis.[7][9][10]

-

Induction of Apoptosis : The transcriptional repression of key anti-apoptotic proteins, such as MCL-1, BCL-xL, and BCL2, is a critical consequence of THZ1 treatment.[3][7][8][11] The downregulation of these survival factors, coupled with cell cycle arrest, tips the cellular balance towards programmed cell death. THZ1 has been shown to induce apoptosis through the activation of caspases, including caspase-3 and caspase-7, and the cleavage of Poly (ADP-ribose) polymerase (PARP).[10][11]

References

- 1. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]

- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THZ1 suppresses human non-small-cell lung cancer cells in vitro through interference with cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zlfzyj.com [zlfzyj.com]

- 11. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

THZ1 Hydrochloride-Induced Apoptosis in Leukemia Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and therapeutic potential of THZ1 hydrochloride in inducing apoptosis in leukemia cells. THZ1, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a promising anti-cancer agent, particularly in hematological malignancies that are highly dependent on transcriptional regulation for their survival and proliferation. This document details the molecular pathways affected by THZ1, presents quantitative data on its apoptotic effects, and provides detailed experimental protocols for key assays.

Introduction

Leukemia, a group of cancers that originate in the blood-forming tissue of the bone marrow, is characterized by the uncontrolled proliferation of abnormal white blood cells. A key feature of many leukemia subtypes is their reliance on the continuous transcription of oncogenes and anti-apoptotic factors for survival.[1][2] This "transcriptional addiction" presents a therapeutic vulnerability that can be exploited by targeted inhibitors of the transcriptional machinery.[2]

This compound is a first-in-class, selective, and covalent inhibitor of CDK7.[1] CDK7 is a critical component of the transcription factor IIH (TFIIH) complex, which plays a dual role in regulating both transcription and the cell cycle.[3] By inhibiting CDK7, THZ1 disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), leading to a global downregulation of transcription.[1][4][5] This disruption disproportionately affects genes with super-enhancers and those encoding proteins with short half-lives, such as the key oncoproteins c-MYC and RUNX1, and the anti-apoptotic proteins MCL-1 and BCL-XL.[1][2][6][7] The suppression of these critical survival factors ultimately triggers apoptosis in leukemia cells.[2][6][7][8]

Mechanism of Action: Signaling Pathways

THZ1 exerts its pro-apoptotic effects by targeting the core transcriptional machinery, leading to the downregulation of key survival pathways in leukemia cells. The primary mechanism involves the covalent inhibition of CDK7, which sets off a cascade of events culminating in programmed cell death.

Inhibition of CDK7 and Transcriptional Suppression

THZ1 covalently binds to a cysteine residue (C312) located outside the ATP-binding pocket of CDK7, leading to its irreversible inhibition.[1][5] This inhibition prevents the CDK7/Cyclin H/MAT1 complex (CDK-activating kinase - CAK) from phosphorylating its substrates, most notably the Serine 5 and Serine 7 residues on the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][4][9] This lack of phosphorylation impairs transcription initiation and elongation, causing a global suppression of mRNA synthesis.[1][4]

Caption: THZ1 inhibition of CDK7-mediated RNAPII phosphorylation.

Downregulation of Key Oncogenes and Anti-Apoptotic Proteins

Leukemia cells are often dependent on the high-level expression of specific oncogenes and anti-apoptotic proteins for their survival. THZ1's transcriptional suppression disproportionately affects genes with super-enhancers, which are frequently associated with these key cancer drivers.[1][10]

-

c-MYC: In various leukemia subtypes, including B-cell Acute Lymphoblastic Leukemia (B-ALL) and Acute Myeloid Leukemia (AML), THZ1 treatment leads to a significant reduction in c-MYC mRNA and protein levels.[2][6][7][8] The downregulation of c-MYC disrupts cellular metabolism and proliferation, contributing to apoptosis.[6][11][12]

-

RUNX1: In T-cell Acute Lymphoblastic Leukemia (T-ALL), THZ1 has been shown to preferentially downregulate the transcription of RUNX1, a master regulator of hematopoiesis that is often dysregulated in this disease.[1][2]

-

MCL-1 and BCL-XL: These are key anti-apoptotic proteins of the BCL-2 family. THZ1 treatment effectively reduces the expression of MCL-1 and BCL-XL, tipping the balance towards pro-apoptotic signaling.[2][7][13]

Caption: Downregulation of survival factors by THZ1.

Induction of the Intrinsic Apoptotic Pathway

The depletion of short-lived anti-apoptotic proteins like MCL-1 and BCL-XL leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis. This is evidenced by the cleavage and activation of Caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[2][7][13]

Quantitative Data on THZ1-Induced Apoptosis in Leukemia Cells

The following tables summarize the quantitative effects of THZ1 on various leukemia cell lines as reported in the literature.

Table 1: IC50 Values of THZ1 in Leukemia Cell Lines

| Cell Line | Leukemia Subtype | IC50 (nM) | Reference |

| MEC1 | Chronic Lymphocytic Leukemia (CLL) | 7.23 | [13] |

| MEC2 | Chronic Lymphocytic Leukemia (CLL) | 7.35 | [13] |

| NALM6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Not explicitly stated, but significant apoptosis at 50-100 nM | [6] |

| REH | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Not explicitly stated, but significant apoptosis at 50-100 nM | [6] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Low nanomolar range | [1] |

| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Not explicitly stated, but effective in xenograft model | [1] |

| THP-1 | Acute Myeloid Leukemia (AML) | Dose-dependent decrease in viability | [14] |

| MOLM-13 | Acute Myeloid Leukemia (AML) | Dose-dependent decrease in viability | [14] |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | Dose-dependent decrease in viability | [14] |

Table 2: Apoptosis Induction by THZ1 in B-ALL Cell Lines

| Cell Line | THZ1 Concentration (nM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) | Reference |

| NALM6 | 50 | 24 | Significant increase vs. DMSO | [6][7] |

| NALM6 | 100 | 24 | Significant increase vs. DMSO | [6][7] |

| REH | 50 | 24 | Significant increase vs. DMSO | [6][7] |

| REH | 100 | 24 | Significant increase vs. DMSO | [6][7] |

Table 3: Effect of THZ1 on Key Apoptotic and Cell Cycle Proteins

| Leukemia Subtype | Protein | Effect of THZ1 Treatment | Reference |

| B-ALL | c-MYC | Decreased mRNA and protein | [6][7] |

| B-ALL | BCL2 | Decreased protein | [6][7] |

| B-ALL | Cleaved Caspase 3 | Increased protein | [6][7] |

| T-ALL | RUNX1 | Decreased mRNA and protein | [1] |

| AML | c-MYC | Decreased protein | [8] |

| AML | MCL1 | Decreased protein | [8] |

| AML | Cleaved Caspase 3 | Increased protein | [14] |

| AML | Cleaved PARP | Increased protein | [14] |

| CLL | MCL-1 | Decreased protein | [13] |

| CLL | Cleaved PARP | Increased protein | [13] |

| Multiple Myeloma | c-MYC | Decreased mRNA and protein | [2] |

| Multiple Myeloma | MCL-1 | Decreased mRNA and protein | [2] |

| Multiple Myeloma | BCL-XL | Decreased mRNA and protein | [2] |

| Multiple Myeloma | Cleaved Caspase 3 | Increased protein | [2] |

| Multiple Myeloma | Cleaved PARP | Increased protein | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize THZ1-induced apoptosis in leukemia cells.

Cell Viability Assay (e.g., using CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Caption: Workflow for a cell viability assay.

Protocol:

-

Seed leukemia cells (e.g., NALM6, REH) at a density of 1 x 10^4 cells/well in a 96-well opaque-walled plate.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with a range of THZ1 concentrations for 72 hours. Include a vehicle control (DMSO).

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the THZ1 concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Culture leukemia cells (e.g., 1 x 10^6 cells/well in a 6-well plate) and treat with the desired concentrations of THZ1 or DMSO for the indicated time (e.g., 24 hours).[7]

-

Harvest the cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within 1 hour.[7][14]

-

Annexin V-negative, PI-negative cells are viable.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Caption: Western blotting experimental workflow.

Protocol:

-

After treatment with THZ1, lyse the leukemia cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, c-MYC, MCL-1, BCL-XL, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for various forms of leukemia by targeting the fundamental process of transcription. Its ability to induce apoptosis through the downregulation of key oncogenes and survival proteins highlights the potential of CDK7 inhibition in treating transcriptionally addicted cancers. The synergistic effects observed when THZ1 is combined with other anti-cancer agents, such as azacitidine, suggest that combination therapies may offer enhanced efficacy and a means to overcome drug resistance.[8][14][15] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of THZ1 and other CDK7 inhibitors in the treatment of leukemia. The development of more selective CDK7 inhibitors may also help to minimize off-target effects and improve the therapeutic window.[16]

References

- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]

- 7. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK7 inhibition induces apoptosis in acute myeloid leukemia cells and exerts synergistic antileukemic effects with azacitidine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validate User [ashpublications.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. CDK7/12/13 inhibition targets an oscillating leukemia stem cell network and synergizes with venetoclax in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

THZ1 Hydrochloride: A Technical Guide to its Impact on Super-Enhancer Associated Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

THZ1 hydrochloride is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its unique mechanism of action leads to the preferential disruption of transcriptional programs controlled by super-enhancers, large clusters of regulatory elements that drive the expression of key oncogenes. This technical guide provides an in-depth overview of THZ1's effects on super-enhancer-associated genes, including its mechanism of action, quantitative effects on cancer cell lines, and detailed experimental protocols for its study.

Introduction: The Role of Super-Enhancers in Cancer

Super-enhancers (SEs) are clusters of enhancers that are densely occupied by transcription factors and coactivators, driving high-level expression of genes crucial for cell identity and function. In cancer, SEs are often hijacked to drive the expression of oncogenes, such as MYC, promoting uncontrolled cell proliferation and survival. This dependency on SE-driven transcription represents a key vulnerability in many cancers.

This compound: Mechanism of Action

THZ1 is a small molecule that selectively and covalently binds to a unique cysteine residue (Cys312) on CDK7, a subunit of the general transcription factor TFIIH.[1] CDK7 plays a dual role in the cell: it acts as a CDK-activating kinase (CAK) to regulate the cell cycle, and it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step in transcription initiation and elongation.[1][2]

By inhibiting CDK7, THZ1 disrupts the phosphorylation of the Pol II CTD at Serine 5 and Serine 7, leading to defects in transcriptional initiation, promoter-proximal pausing, and productive elongation.[1] While this affects global transcription, genes associated with super-enhancers are particularly sensitive to CDK7 inhibition due to their high transcriptional activity and reliance on a robust transcriptional machinery.[3][4] THZ1 also demonstrates inhibitory activity against the closely related kinases CDK12 and CDK13, which are also involved in transcriptional regulation.[3]

dot

References

- 1. THZ1 Reveals Roles for Cdk7 in Co- ... | Article | H1 Connect [archive.connect.h1.co]

- 2. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

THZ1 Hydrochloride In Vitro Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

THZ1 hydrochloride is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] By targeting a unique cysteine residue outside of the canonical kinase domain, THZ1 effectively modulates transcriptional processes and cell cycle progression, demonstrating significant anti-proliferative activity across a wide range of cancer cell lines.[2][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound, including cell viability, kinase inhibition, and target engagement assays.

Introduction

Cyclin-Dependent Kinase 7 (CDK7) is a critical component of the transcription factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex.[4] As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in transcription initiation and elongation.[5] Within the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, thereby regulating cell cycle progression.[4] Dysregulation of CDK7 activity is implicated in the uncontrolled proliferation characteristic of many cancers, making it a compelling target for therapeutic intervention.

This compound acts as a covalent inhibitor of CDK7, leading to the suppression of transcription of key oncogenes like MYC and the induction of apoptosis in cancer cells.[1][4] This document outlines standardized in vitro protocols to assess the biological activity of this compound, providing researchers with the necessary tools to investigate its therapeutic potential.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of cancer cell lines as determined by cell viability assays.

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |

| NALM6 | B-cell Acute Lymphocytic Leukemia | 101.2 | 72 hours |

| REH | B-cell Acute Lymphocytic Leukemia | 26.26 | 72 hours |

| Multiple Myeloma (various lines) | Multiple Myeloma | < 300 | 24 hours |

| MYCN-amplified Neuroblastoma | Neuroblastoma | 2 - 16 | Not Specified |

| Murine Small Cell Lung Cancer | Small Cell Lung Cancer | 75 - 100 | Not Specified |

| H1299 | Non-Small Cell Lung Cancer | ~50 | 48 hours |

| T-ALL (various lines) | T-cell Acute Lymphoblastic Leukemia | 0.55 - 50 | 72 hours |

| Breast Cancer (various lines) | Breast Cancer | 80 - 300 | 48 hours |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, assay duration, and the specific viability reagent used.

Experimental Protocols

Cell Viability Assay (MTS/CCK-8/CellTiter-Glo)

This protocol is designed to determine the dose-dependent effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

96-well clear or opaque-walled tissue culture plates

-

MTS, CCK-8, or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Microplate reader (absorbance or luminescence)

-

DMSO (vehicle control)

Procedure:

-

Cell Seeding:

-

Harvest and count cells in the logarithmic growth phase.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the THZ1 stock solution in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing various concentrations of THZ1 or DMSO (vehicle control).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Measurement:

-

For MTS/CCK-8 Assay:

-

Add 10-20 µL of the MTS or CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm (MTS) or 450 nm (CCK-8) using a microplate reader.[6]

-

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.[7]

-

-

-

Data Analysis:

-

Subtract the background absorbance/luminescence from all readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the THZ1 concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-